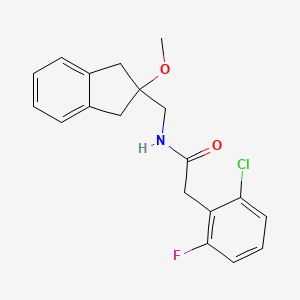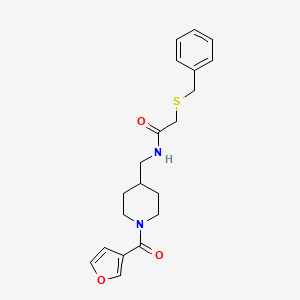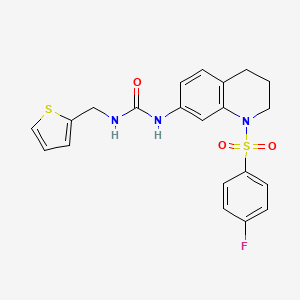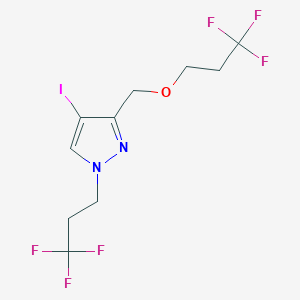![molecular formula C23H16N4O5S2 B2487338 2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one CAS No. 324773-64-0](/img/structure/B2487338.png)
2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one, also known as BSF or bis-pyridyl-fluorenone, is a fluorescent compound that has been widely used in scientific research. BSF has a unique structure that allows it to act as a fluorescent probe, which makes it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
Synthesis and Characterization
- Fluorene derivatives have been synthesized for various applications, highlighting the versatility of fluorene as a core structure for the development of functional materials. For instance, fluorene-based conjugated polymers exhibit promising properties for optoelectronic devices due to their excellent electronic and photophysical characteristics (Belfield et al., 2009).
Polymer Electrolyte Membranes for Fuel Cells
- Sulfonated polyimides synthesized from fluorene derivatives show high proton conductivity, making them suitable for fuel cell applications. These materials offer comparable or higher proton conductivities than Nafion membranes under various humidity conditions, indicating their potential in enhancing fuel cell efficiency (Guo et al., 2002).
Optoelectronic Applications
- Fluorene-based materials have been investigated for their lasing properties and two-photon absorption capabilities, making them valuable in the field of photonics. These materials can be used in creating efficient lasing devices and in nonlinear optical applications due to their high two-photon absorption cross-sections (Belfield et al., 2009).
Gas Adsorption and Storage
- Metal-organic frameworks (MOFs) incorporating fluorene-based ligands have been explored for gas adsorption properties. These MOFs demonstrate potential in carbon dioxide capture and storage, highlighting the role of fluorene derivatives in developing new materials for environmental applications (Han et al., 2018).
Electronic Materials and Devices
- Novel oligomers of fluorene derivatives have been synthesized to improve the thermal stability of hole-transport materials in organic light-emitting diodes (OLEDs). These materials, with higher glass-transition temperatures, offer advantages over traditional materials, potentially leading to more durable electronic devices (Kimura et al., 2007).
Propriétés
IUPAC Name |
9-oxo-2-N,7-N-dipyridin-2-ylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S2/c28-23-19-13-15(33(29,30)26-21-5-1-3-11-24-21)7-9-17(19)18-10-8-16(14-20(18)23)34(31,32)27-22-6-2-4-12-25-22/h1-14H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYLRGFKEJIUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)


![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)
![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

